3-Acetyl-2-methylbenzoic acid
Overview
Description
3-Acetyl-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is a derivative of benzoic acid, characterized by the presence of a methyl group and an acetyl group attached to the benzene ring. The molecular formula of this compound is C10H10O3, and it has a molecular weight of 178.18 g/mol .
Mechanism of Action
Biochemical Pathways
In the presence of Na2CO3, the cascade process consists of the cyclization of 2-acetylbenzoic acid and nucleophilic ring-opening reaction of isatoic anhydride to furnish isobenzofuranone derivatives with high efficiency .
Action Environment
The action of 2-Methyl-3-acetylbenzoic acid can be influenced by various environmental factors. For instance, the presence of Na2CO3 is necessary for the cascade process that leads to the formation of isobenzofuranone derivatives . Additionally, the nature of the 3’-substituent in the benzothiazole structure can dictate the predominant metabolic transformation process
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyl-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{COCH}_3) ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of 3-nitro-o-xylene using oxygen gas in the presence of an organic solvent and a catalyst. The reaction is carried out at temperatures between 90-100°C, followed by cooling, filtration, and purification steps .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: 2-Methyl-3-carboxybenzoic acid.
Reduction: 2-Methyl-3-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Acetyl-2-methylbenzoic acid is utilized in several scientific research applications:
Comparison with Similar Compounds
3-Acetylbenzoic acid: Similar in structure but lacks the methyl group.
2-Methylbenzoic acid: Similar but lacks the acetyl group.
3-Methylbenzoic acid: Similar but lacks the acetyl group.
Uniqueness: 3-Acetyl-2-methylbenzoic acid is unique due to the presence of both a methyl and an acetyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for diverse synthetic applications and the formation of unique derivatives with potential biological activities.
Properties
IUPAC Name |
3-acetyl-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-8(7(2)11)4-3-5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLPLXPYKPSXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646545 | |
Record name | 3-Acetyl-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393516-78-4 | |
Record name | 3-Acetyl-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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